N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

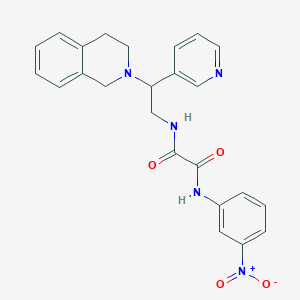

The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is an oxalamide derivative featuring a unique substitution pattern. Its structure comprises:

- N1-substituent: A branched ethyl chain with a 3,4-dihydroisoquinoline moiety and a pyridin-3-yl group.

- N2-substituent: A 3-nitrophenyl group.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4/c30-23(24(31)27-20-8-3-9-21(13-20)29(32)33)26-15-22(18-7-4-11-25-14-18)28-12-10-17-5-1-2-6-19(17)16-28/h1-9,11,13-14,22H,10,12,15-16H2,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDHXNGGYKUOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. Key starting materials include 3,4-dihydroisoquinoline, pyridine derivatives, and 3-nitrobenzoic acid. The reaction often proceeds through a condensation reaction followed by amide bond formation under controlled conditions such as temperature, pressure, and the presence of catalysts like EDC or DCC.

Industrial Production Methods

Industrial production of this compound may employ scalable synthetic routes involving continuous flow chemistry and automation to ensure high yield and purity. Key to this process is the optimization of reaction conditions and purification techniques, such as recrystallization or chromatography, to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: : Potential transformation into its oxidized forms under strong oxidizing agents.

Reduction: : Possible reduction of the nitro group to an amine using reductive agents like palladium on carbon (Pd/C) and hydrogen (H2).

Substitution: : Participation in nucleophilic substitution reactions due to the presence of the nitrophenyl group.

Common Reagents and Conditions

Reagents such as NaBH4, Pd/C, H2, and various organic solvents (DMF, DMSO) are commonly used in these reactions. Conditions vary from mild temperatures for reduction to elevated temperatures and pressures for oxidation.

Major Products

The major products formed can include various oxidized, reduced, or substituted derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide finds applications in multiple scientific fields:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Potentially acts as a probe for studying cellular processes.

Medicine: : Explored for its role in drug development, particularly in targeting specific biological pathways.

Industry: : Utilized in the production of specialized materials and compounds.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, likely involving binding to enzymes or receptors, thereby modulating their activity. The oxalamide group can engage in hydrogen bonding, enhancing its binding affinity and specificity. Key pathways might involve signal transduction or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following table summarizes structural and functional differences between the target compound and related oxalamides from the evidence:

Key Observations:

Structural Diversity: The target compound’s N1-substituent combines a dihydroisoquinoline (a bicyclic aromatic system) with a pyridin-3-yl group, distinguishing it from simpler benzyl or alkyl chains in analogs like S336 or JECFA compounds .

Biological Activity: S336’s pyridin-2-yl ethyl substituent at N2 correlates with umami receptor activation, whereas the target’s pyridin-3-yl group may alter receptor specificity or potency . JECFA compounds with methoxy-methylbenzyl groups exhibit low toxicity (NOEL = 100 mg/kg bw/day), implying that bulky N1-substituents may enhance metabolic stability .

Metabolism and Safety: Oxalamides are metabolized via oxidative dealkylation and amide hydrolysis . The target’s dihydroisoquinoline moiety may slow metabolism compared to simpler analogs due to steric hindrance.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O3, with a molecular weight of approximately 406.45 g/mol. The compound features a dihydroisoquinoline moiety, a pyridine group, and a nitrophenyl substituent, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and cancer treatment. Its structural components suggest potential interactions with various biological targets.

Neuropharmacological Effects

Studies have shown that compounds with similar structures can modulate neurotransmitter systems. For instance:

- Antagonistic Activity : It may act as an antagonist at specific receptors involved in neuronal excitability, potentially reducing hyperexcitability associated with neurological disorders such as epilepsy and anxiety.

- Neuroprotective Properties : The presence of the dihydroisoquinoline structure is linked to neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Anticancer Potential

The compound's ability to interact with cellular signaling pathways suggests anticancer properties:

- Inhibition of Tumor Growth : Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .

- Mechanisms of Action : Similar oxalamide derivatives have demonstrated the ability to inhibit kinase activity, which is crucial for cancer cell signaling .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Receptor Interaction : The compound likely binds to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

- Ion Channel Modulation : It may influence ion channels that regulate neuronal excitability and muscle contraction .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.